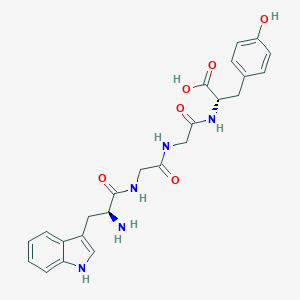
3-氨基-2-萘醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and an aldehyde group at the second position of the naphthalene ring
科学研究应用
3-Amino-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of pigments and as a building block for various organic materials.
作用机制
Target of Action
As an aldehyde, it can potentially interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
3-Amino-2-naphthaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its chemical structure, it might be involved in reactions with aldehydes and ketones, leading to the formation of oximes and hydrazones . These reactions could potentially affect various biochemical pathways, depending on the specific context within the cell.
Result of Action
Its ability to form oximes and hydrazones suggests that it could potentially modify the chemical structure of target molecules, thereby altering their function .
生化分析
Biochemical Properties
It is known that similar compounds, such as Schiff bases, are stable imines containing a carbon-nitrogen double bond, where nitrogen is bonded to an alkyl or aryl group . These compounds are prepared by condensation of aliphatic or aromatic primary amines with carbonyl compounds . They have the ability to stabilize metal ions in different oxidation states .
Cellular Effects
It is known that Schiff bases and their metal complexes possess a wide variety of biological activities against some microorganisms and certain types of tumors . They also have many clinical, biochemical, and pharmacological properties .
Molecular Mechanism
It is known that Schiff bases can form oximes in an essentially irreversible process as the adduct dehydrates . This reaction is favored over the reaction with oxygen, which forms a hemiketal in a reversible process .
Metabolic Pathways
It is known that amino acids, which are similar compounds, are basic nutrients for immune cells during organ development, tissue homeostasis, and the immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-naphthaldehyde typically involves the reduction of 3-nitro-2-naphthaldehyde. The reduction can be carried out using iron powder in an alcoholic medium containing hydrochloric acid. The reaction proceeds as follows: [ \text{3-Nitro-2-naphthaldehyde} + \text{Fe} + \text{HCl} \rightarrow \text{3-Amino-2-naphthaldehyde} + \text{FeCl}_3 ]
Industrial Production Methods: In industrial settings, the production of 3-amino-2-naphthaldehyde may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a common method for the reduction of nitro compounds to amines.
Types of Reactions:
Oxidation: 3-Amino-2-naphthaldehyde can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The aldehyde group can be reduced to form 3-amino-2-naphthylmethanol.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophilic reagents like phenols or amines.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 3-Amino-2-naphthylmethanol.
Substitution: Various azo compounds and substituted naphthalenes.
相似化合物的比较
- 2-Amino-1-naphthaldehyde
- 1-Amino-2-naphthaldehyde
- 3-Nitro-2-naphthaldehyde
Comparison: 3-Amino-2-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which imparts distinct reactivity compared to its isomers. For instance, 2-amino-1-naphthaldehyde has the amino group at the second position and the aldehyde group at the first position, leading to different chemical behavior and applications.
属性
IUPAC Name |
3-aminonaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPPFDDTPSWCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435591 |
Source


|
| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154845-34-8 |
Source


|
| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 3-Amino-2-naphthaldehyde considered a useful compound in organic synthesis?
A1: 3-Amino-2-naphthaldehyde serves as an excellent Friedländer synthon for benzo[g]quinolines []. This means it readily reacts with carbonyl compounds to form the benzo[g]quinoline ring system, which is a valuable structural motif in various applications like fluorescent probes and coordination complexes.
Q2: The research mentions the synthesis of a dimethylene-bridged analogue of 2,2'-bipyridine using 3-Amino-2-naphthaldehyde. How does the incorporation of the benzo[g]quinoline moiety, derived from 3-Amino-2-naphthaldehyde, affect the photophysical properties compared to 2,2'-bipyridine?
A2: The study found that incorporating the benzo[g]quinoline unit, derived from 3-Amino-2-naphthaldehyde, leads to bathochromic shifts in both absorption and emission spectra compared to the parent 2,2'-bipyridine []. This shift indicates a lower energy gap between ground and excited states, likely due to increased delocalization across the larger conjugated system of benzo[g]quinoline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)










![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)


